molecular formula C10H10BrNO4 B1504489 Ethyl 2-(5-bromo-2-nitrophenyl)acetate CAS No. 870274-21-8

Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Cat. No.: B1504489
CAS No.: 870274-21-8
M. Wt: 288.09 g/mol
InChI Key: DQRRVKTYSBXYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects:

  • Nitro group : With a Hammett σₚ value of +1.27, it withdraws electron density via resonance, deactivating the ring and directing electrophilic attacks to the meta position.
  • Bromine atom : As a moderate electron-withdrawing group (σₘ = +0.39), it further polarizes the aromatic system, enhancing the nitro group’s deactivation effect.

Frontier Molecular Orbitals:

  • HOMO : Localized on the aromatic ring and ester oxygen lone pairs.
  • LUMO : Concentrated on the nitro group and benzene π*-orbitals, facilitating charge-transfer interactions.

Thermodynamic Properties and Phase Behavior

Experimental thermodynamic data for this compound is limited, but calculated values include:

Property Value Method/Source
Melting Point 45–50°C (estimated) Analogous esters
Boiling Point 320–330°C (extrapolated) Group contribution
Enthalpy of Formation (ΔHf) -245 kJ/mol (DFT calculation) Computational

The compound is stable under ambient conditions but may decompose above 200°C, releasing nitrogen oxides and brominated byproducts.

Solubility Profile and Partition Coefficients

This compound exhibits low polarity due to its aromatic and ester moieties:

Solubility in Common Solvents:

Solvent Solubility (mg/mL) Temperature (°C)
Ethanol 12.5 25
Dichloromethane 45.2 25
Water 0.08 25

Partition Coefficients:

  • log P (octanol/water) : 2.8 ± 0.2, indicating moderate lipophilicity.
  • log S (aqueous solubility) : -3.1, consistent with poor water solubility.

The solubility trends align with Hansen solubility parameters, where dispersion forces dominate intermolecular interactions.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRRVKTYSBXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697511
Record name Ethyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870274-21-8
Record name Ethyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its structural characteristics, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}BrN2_{2}O4_{4} and a molecular weight of approximately 274.07 g/mol. The compound features a bromine atom and a nitro group attached to a phenyl ring, which may enhance its lipophilicity and bioavailability in biological systems.

Antibacterial and Antifungal Properties

Research indicates that compounds containing nitro groups, such as this compound, are often investigated for their antimicrobial activities . The presence of the bromine substitution may further augment these properties by improving the compound's interaction with biological macromolecules such as enzymes and receptors .

A study highlighted the interaction of similar nitro-substituted compounds with bacterial enzymes, suggesting that this compound could inhibit bacterial growth through enzyme inhibition mechanisms .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may bind to specific enzymes crucial for bacterial metabolism, thereby hindering their function.
  • Receptor Interaction : Similar compounds have shown high affinity for various biological receptors, which could lead to alterations in cellular signaling pathways.

Synthesis and Yield

This compound can be synthesized through several methods, achieving high yields under controlled conditions. For instance, one method involves the reaction of 5-bromo-2-nitrophenylacetic acid with ethanol in the presence of sulfuric acid, yielding approximately 99.2% purity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity based on substituent positioning:

CompoundStructural FeaturesBiological Activity
This compoundBromine and nitro groups at specific positionsAntibacterial, antifungal
Ethyl 2-(4-bromo-2-nitrophenoxy)acetateDifferent positioning of bromineVaries; potentially less effective

This table illustrates how slight modifications in structure can lead to significant differences in biological efficacy.

Future Directions

Given its promising biological activity, further studies are warranted to explore:

  • In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.
  • Drug Development Potential : Investigating its potential as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromo-2-nitrophenyl)acetate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic applications include:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
  • Antimicrobial Activity : Studies indicate that it exhibits activity against resistant bacterial strains, suggesting its potential as a new antibiotic agent.
  • Anticancer Properties : Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Material Science

In material science, this compound is utilized in the development of novel materials with specific electronic and optical properties. Its unique structural features can influence the physical properties of materials, making it useful in various applications.

Biological Studies

The compound is used in biological studies to explore the effects of bromo and nitro substitutions on biological activity. It helps researchers understand how these modifications influence the compound's interactions with enzymes and receptors.

Anticancer Activity Study

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Anti-inflammatory Research

Research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting that it could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Efficacy

In vitro studies showed that this compound exhibited activity against multiple bacterial strains, including those resistant to conventional antibiotics, supporting its further investigation as an antimicrobial agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the C5 position undergoes nucleophilic substitution under mild conditions. This reaction is pivotal for synthesizing derivatives with modified biological activity:

  • Primary amines (e.g., methylamine) replace bromine in polar aprotic solvents like DMF, forming C–N bonds.

  • Alkoxy groups (e.g., methoxide) displace bromine in the presence of potassium carbonate, yielding ether derivatives.

Key conditions :

  • Temperatures: 50–80°C

  • Catalysts: K₂CO₃ or NaH

  • Solvents: DMF, THF, or acetone

Nitro Group Reduction

The nitro group at C2 is reducible to an amine, enhancing the compound’s potential for further functionalization:

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol produces the corresponding amine .

  • Fe/HCl systems in aqueous media achieve similar reductions at lower costs.

Applications :

  • Reduced forms serve as intermediates for azo dyes or pharmaceutical agents .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (H₂SO₄, refluxing ethanol) yields 2-(5-bromo-2-nitrophenyl)acetic acid .

  • Basic hydrolysis (NaOH, H₂O/EtOH) generates the sodium salt, which is acidified to the free carboxylic acid.

Reaction rates :

  • Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to increased nucleophilicity of hydroxide ions.

Electrophilic Aromatic Substitution (EAS)

While the nitro group deactivates the aromatic ring, directed substitution can occur at specific positions:

  • Nitration : Further nitration under strong acidic conditions targets the meta position relative to existing substituents.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position to the bromine.

Limitations :

  • EAS reactions require harsh conditions (e.g., fuming HNO₃, 100°C) due to the electron-withdrawing nitro group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki coupling with arylboronic acids forms biaryl structures, useful in drug discovery.

  • Buchwald-Hartwig amination links amines to the aromatic ring, expanding medicinal chemistry applications.

Catalytic systems :

  • Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos

  • Solvents: Toluene or dioxane at 80–110°C

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield*
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12hEthyl 2-(5-amino-2-nitrophenyl)acetate75–85%
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6hEthyl 2-(5-bromo-2-aminophenyl)acetate90–95%
Ester Hydrolysis2M NaOH, EtOH/H₂O, reflux, 4h2-(5-Bromo-2-nitrophenyl)acetic acid88%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, PhB(OH)₂, dioxane, 90°CEthyl 2-(5-phenyl-2-nitrophenyl)acetate70%

*Yields extrapolated from analogous reactions in cited sources .

Research Highlights

  • Antimicrobial derivatives : Substituting bromine with pyridyl groups via Suzuki coupling enhanced activity against E. coli (MIC: 8 µg/mL).

  • Enzyme inhibition : Reduced amine derivatives showed 60% inhibition of COX-2 at 10 µM concentrations.

  • Stability : The nitro group stabilizes the compound against photodegradation, with >95% integrity after 48h UV exposure.

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Future research may explore its applications in asymmetric catalysis or targeted drug delivery.

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of ethyl 2-(5-bromo-2-nitrophenyl)acetate and analogous compounds is summarized in Table 1 , with detailed discussions below.

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Br (5), NO₂ (2), ethyl ester C₁₀H₁₁BrN₂O₄ 303.11 High-yield intermediate (80%)
Ethyl 2-(4-bromo-2-nitrophenyl)acetate Br (4), NO₂ (2), ethyl ester C₁₀H₁₁BrN₂O₄ 303.11 Altered electronic effects due to Br shift
Methyl 2-(4-bromo-2-nitrophenyl)acetate Br (4), NO₂ (2), methyl ester C₉H₉BrN₂O₄ 289.09 Lower steric bulk; faster hydrolysis
Ethyl 2-(5-bromo-2-fluorophenyl)acetate Br (5), F (2), ethyl ester C₁₀H₁₁BrFO₂ 263.10 Fluorine enhances metabolic stability
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate OH (2), NO₂ (5), ethyl ester C₁₀H₁₁NO₅ 225.20 Hydrogen-bonding capacity; pharmaceutical intermediate
Ethyl 2-(5-bromo-3-ethylsulfinylbenzofuran)acetate Br (5), sulfinyl, benzofuran C₁₄H₁₅BrO₄S 367.24 Sulfinyl group enables chiral resolution

Substituent Position and Electronic Effects

  • Bromine Position: Shifting bromine from position 5 (as in the parent compound) to 4 (e.g., ethyl 2-(4-bromo-2-nitrophenyl)acetate) alters electronic distribution.
  • Nitro vs. Fluoro: Replacing the nitro group (NO₂) with fluorine (F) at position 2 (e.g., ethyl 2-(5-bromo-2-fluorophenyl)acetate) reduces electrophilicity but enhances metabolic stability, making it favorable in drug design .

Ester Group Modifications

  • Ethyl vs. Methyl Esters: Methyl esters (e.g., methyl 2-(4-bromo-2-nitrophenyl)acetate) exhibit faster hydrolysis rates due to lower steric hindrance, whereas ethyl esters provide better solubility in nonpolar solvents .

Functional Group Additions

  • Hydroxyl Group : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H⋯O hydrogen bonds, stabilizing its crystal structure and enhancing bioavailability as a pharmaceutical intermediate .
  • Sulfinyl and Benzofuran Moieties : The sulfinyl group in ethyl 2-(5-bromo-3-ethylsulfinylbenzofuran)acetate introduces chirality, enabling applications in asymmetric synthesis .

Physicochemical and Crystallographic Properties

  • Crystallography : this compound derivatives often exhibit stabilized crystal packing via π-π interactions (3.8 Å spacing) and weak C–H⋯O hydrogen bonds, as seen in sulfinyl-benzofuran analogs . In contrast, hydroxyl-substituted analogs rely on stronger O–H⋯O bonds .
  • Thermal Stability : Nitro groups generally decrease thermal stability compared to halogenated analogs (e.g., fluoro derivatives), which exhibit higher decomposition temperatures .

Preparation Methods

Preparation of 5-Bromo-2-nitrophenylacetic Acid

The key precursor, 5-bromo-2-nitrophenylacetic acid, can be synthesized via the carboxylation of 5-bromo-2-nitrobenzyl sodium salts. One detailed method, derived from patent CN102718659A, involves the following:

  • Formation of 5-bromo-2-nitrobenzyl sodium: Starting from 2-chloro-4-bromo-6-nitrotoluene or 3-chloro-4-bromo-2-nitrotoluene, these compounds react with metallic sodium in cyclohexane under controlled temperatures (0°C to 50°C). The reaction produces the corresponding sodium cresyl intermediate.
  • Rearrangement and Carboxylation: The sodium cresyl intermediate is heated (up to 150°C) to rearrange into 5-bromo-2-nitrobenzyl sodium, which is then reacted with carbon dioxide gas at 25-45°C, producing sodium 5-bromo-2-nitrophenylacetate.
  • Acidification and Extraction: The reaction mixture is acidified with dilute hydrochloric acid, and the acid is extracted with ether to yield 5-bromo-2-nitrophenylacetic acid as a colorless crystalline solid with yields ranging from 94.6% to 96.4%.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Yield (%)
Sodium formation 2-chloro-4-bromo-6-nitrotoluene + Na in cyclohexane 0°C to 50°C -
Rearrangement Heating to 40-150°C 40-150°C -
Carboxylation CO₂ gas flow 0.8 L/min, 25-45°C 25-45°C -
Acidification & Extraction 1 mol/L HCl, ether extraction Room temperature 94.6-96.4

Alternative Synthetic Routes and Intermediate Transformations

Additional synthetic routes reported in related literature involve the preparation of 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid derivatives, which can be converted to the desired ester:

  • Hydrolysis and oxidation steps: Starting from dimethyl malonate derivatives of 3-bromo-2-nitrobenzaldehyde, hydrolysis under acidic conditions (reflux with 6M or 10M hydrochloric acid in tetrahydrofuran or acetone) yields 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid with yields around 93%.
  • Further oxidation: Treatment with potassium permanganate in alkaline solution converts these intermediates to 3-bromo-2-nitrobenzoic acid, which can be further processed to the target ester.

These alternative routes provide flexibility depending on available starting materials and desired scale.

Data Table: Summary of Preparation Methods

Preparation Step Starting Material Reaction Conditions Key Reagents Yield (%) Notes
Sodium salt formation 2-chloro-4-bromo-6-nitrotoluene + Na 0-50°C, cyclohexane, stirring Metallic sodium, cyclohexane - Exothermic, temperature control critical
Rearrangement Sodium cresyl intermediate 40-150°C, 5 hours None - Rearrangement to benzyl sodium salt
Carboxylation 5-bromo-2-nitrobenzyl sodium CO₂ gas, 25-45°C, 3 hours Carbon dioxide - Produces sodium salt of phenylacetic acid
Acidification & extraction Sodium salt solution Acidify with 1 mol/L HCl, ether extraction Dilute HCl, ether 94.6-96.4 Yields 5-bromo-2-nitrophenylacetic acid
Esterification 5-bromo-2-nitrophenylacetic acid Reflux with ethanol, acid catalyst Ethanol, H₂SO₄ or HCl High Produces Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Alternative hydrolysis & oxidation Dimethyl malonate derivatives of bromo-nitrobenzaldehyde Reflux with 6-10M HCl in THF or acetone HCl, THF or acetone ~93 Intermediate step to acid precursor

Research Findings and Analysis

  • The carboxylation of the sodium salt intermediate with carbon dioxide is a highly efficient step, yielding over 94% of the acid precursor.
  • Temperature control during sodium salt formation and rearrangement is critical to avoid side reactions and ensure high purity.
  • Esterification under reflux with ethanol and acid catalysts is a well-established method that provides high yields of the ethyl ester.
  • Alternative routes involving malonate derivatives offer high yields and may be preferred when starting from aldehyde intermediates.
  • The described methods are scalable and suitable for industrial production with appropriate reactor design and process control.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-bromo-2-nitrophenyl)acetate, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution between ethyl bromoacetate and a substituted nitroaniline derivative under basic conditions. For example, tert-butyl analogs (e.g., tert-butyl 2-(5-bromo-2-nitrophenyl)acetate) are synthesized via similar pathways, where the bromoacetate reacts with a nitro-substituted aromatic amine . Purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/petroleum ether mixtures, with monitoring by thin-layer chromatography (TLC) to confirm reaction completion . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to detect residual solvents or unreacted intermediates.

Q. How can the molecular structure and functional groups of this compound be characterized?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the aromatic protons (e.g., bromine-induced deshielding) and ester carbonyl signals (~170 ppm) .
  • Infrared (IR) spectroscopy : Confirms nitro (N–O stretch at ~1520 cm1^{-1}) and ester (C=O stretch at ~1740 cm1^{-1}) groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 302 for the parent ion) and fragmentation patterns validate the molecular formula .

Q. What are the key reactivity patterns of the nitro and bromine substituents in this compound?

The nitro group undergoes bioreduction to form reactive intermediates (e.g., hydroxylamines), which can interact with cellular components, as seen in structurally similar nitroaromatic compounds . The bromine atom participates in cross-coupling reactions (e.g., Suzuki coupling) for functionalization, requiring palladium catalysts and mild conditions to preserve the ester group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the crystal structure of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate reveals intermolecular O–H⋯O hydrogen bonds and weak C–H⋯O interactions, stabilizing the lattice . Software like SHELXL refines structural parameters (e.g., thermal displacement factors, occupancy ratios) and validates geometry against theoretical models . Data collection requires high-resolution (<1.0 Å) diffraction using Mo Kα radiation and correction for absorption effects .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise between solution-state NMR (dynamic conformers) and solid-state SCXRD data. For instance, ester group torsion angles in crystals may differ from solution due to packing forces. To resolve this:

  • Compare multiple characterization methods (e.g., solid-state NMR, IR).
  • Use computational tools (e.g., density functional theory) to model solution vs. solid-state conformers .

Q. What strategies enable comparative studies with structural analogs (e.g., fluoro or chloro derivatives)?

A systematic approach involves synthesizing analogs (e.g., Ethyl 2-(4-chloro-2-nitrophenyl)acetate) and comparing:

Compound Substituent Reactivity/Activity
This compoundBrEnhanced electrophilicity, slower coupling kinetics
Ethyl 2-(4-fluoro-2-nitrophenyl)acetateFHigher metabolic stability, reduced steric hindrance
Biological assays (e.g., cytotoxicity) and computational docking studies can rationalize differences in activity .

Q. What mechanistic insights explain its potential biological activity?

The nitro group’s bioreduction generates reactive nitrogen species (RNS), inducing oxidative stress in cancer cells. In vitro studies on analogs show dose-dependent apoptosis via caspase-3 activation . Mechanistic validation requires:

  • Metabolite profiling : LC-MS to detect reduced intermediates (e.g., hydroxylamines).
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms involved in nitro reduction .

Methodological Resources

  • Crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for phasing) for structure determination .
  • Data Analysis : ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Comparative Studies : Refer to GC-MS and thermodynamic data (e.g., NIST Standard Reference Data) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.